3-(tetrahydro-2H-pyran-4-yl)benzoic acid

Description

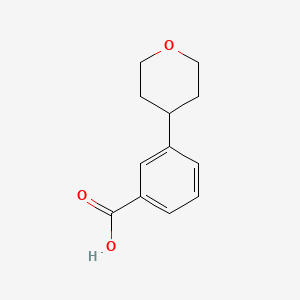

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOUZDXMFBINOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000016-93-2 | |

| Record name | 3-(oxan-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of 3-(4-tetrahydropyranyl)benzoic acid

An In-Depth Technical Guide to 3-(4-Tetrahydropyranyl)benzoic Acid: A Versatile Scaffold for Drug Discovery

Executive Summary

3-(4-tetrahydropyranyl)benzoic acid represents a compelling molecular scaffold for modern drug discovery, strategically combining two moieties of high pharmaceutical relevance: a benzoic acid ring and a saturated tetrahydropyran (THP) heterocycle. The benzoic acid portion offers a classic anchor for target engagement through hydrogen bonding and ionic interactions, and serves as a versatile chemical handle for library development.[1][2] Concurrently, the THP ring acts as a bioisosteric replacement for less favorable groups, often enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. This guide provides a comprehensive technical overview of this scaffold, including its structural features, a proposed, field-proven synthetic route, detailed characterization parameters, and a rationale for its application in developing novel therapeutic agents for researchers, scientists, and drug development professionals.

Part 1: Molecular Overview and Physicochemical Properties

Introduction to the Scaffold

The design of novel therapeutic agents often hinges on the intelligent combination of established pharmacophoric elements. 3-(4-tetrahydropyranyl)benzoic acid is a quintessential example of this principle.

-

The Benzoic Acid Moiety: A privileged structure in medicinal chemistry, the benzoic acid group is present in numerous approved drugs. Its carboxylic acid function is a versatile hydrogen bond donor and acceptor, capable of forming strong ionic interactions with basic residues (e.g., lysine, arginine) in target proteins.[2] Furthermore, it provides a robust synthetic handle for the creation of ester prodrugs or amide analogs to modulate activity and pharmacokinetic properties.[3]

-

The Tetrahydropyran (THP) Moiety: The THP ring is a saturated oxygen-containing heterocycle that is increasingly utilized as a design element in drug development.[4] Unlike a simple carbocyclic ring (e.g., cyclohexyl), the ether oxygen can act as a hydrogen bond acceptor, improving solubility and interactions with biological targets. Its incorporation can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The THP group is a key component in the core structure of pyranose sugars.[4]

The direct, meta-substituted carbon-carbon linkage between these two rings creates a conformationally constrained yet synthetically accessible scaffold, poised for exploration in a variety of therapeutic areas.

Chemical Structure and Nomenclature

The molecule is formally named 3-(tetrahydro-2H-pyran-4-yl)benzoic acid . Its structure consists of a benzoic acid ring substituted at the 3-position with the 4-position of a tetrahydropyran ring.

Caption: Chemical structure of 3-(4-tetrahydropyranyl)benzoic acid.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for assessing the molecule's drug-like potential.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₄O₃ | Provides the elemental composition. |

| Molecular Weight | 206.24 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| XLogP3 | ~1.8 - 2.2 | Indicates a balanced lipophilicity, favorable for cell membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key interaction point. |

| Hydrogen Bond Acceptors | 3 | The two carboxyl oxygens and the THP ether oxygen can engage with biological targets. |

| Rotatable Bonds | 2 | Low number of rotatable bonds suggests a degree of conformational rigidity, which can be favorable for binding affinity. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Suggests good potential for oral absorption and cell permeability. |

Part 2: Synthesis and Characterization

Rationale for Synthetic Strategy

A robust and scalable synthesis is paramount for the utility of any chemical scaffold. For 3-(4-tetrahydropyranyl)benzoic acid, a palladium-catalyzed cross-coupling reaction, specifically a Suzuki-Miyaura coupling, presents a highly efficient and field-proven strategy. This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks. The key disconnection is the C-C bond between the aromatic ring and the saturated heterocycle.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a reliable method for the synthesis, starting from commercially available precursors.

Step 1: Preparation of Tetrahydropyran-4-ylboronic acid pinacol ester.

-

Objective: To create the organoboron coupling partner from a stable precursor.

-

Methodology:

-

To a solution of 4-iodotetrahydro-2H-pyran (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Purge the reaction vessel with nitrogen or argon for 15 minutes.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting iodide.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic ester is often used in the next step without further purification.

-

-

Causality: The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation with the diboron reagent and reductive elimination to form the stable pinacol boronic ester. Potassium acetate acts as the base required for the catalytic cycle.

Step 2: Suzuki-Miyaura Cross-Coupling.

-

Objective: To form the critical C-C bond between the two rings.

-

Methodology:

-

In a reaction vessel, combine methyl 3-bromobenzoate (1.0 eq), the crude tetrahydropyran-4-ylboronic acid pinacol ester from Step 1 (~1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

-

De-gas the mixture thoroughly with nitrogen or argon.

-

Heat the reaction to reflux (around 100 °C) and maintain for 6-12 hours, monitoring for completion by TLC or LC-MS.

-

After cooling, separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude ester by column chromatography on silica gel.

-

-

Causality: The palladium catalyst couples the aryl bromide with the boronic ester. The aqueous base is crucial for activating the boronic ester for transmetalation to the palladium center.

Step 3: Saponification (Hydrolysis) of the Ester.

-

Objective: To convert the methyl ester to the final carboxylic acid.

-

Methodology:

-

Dissolve the purified methyl ester from Step 2 in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Once the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

-

The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-tetrahydropyranyl)benzoic acid.

-

-

Causality: The hydroxide base performs a nucleophilic acyl substitution on the ester carbonyl, leading to the formation of the carboxylate salt, which then precipitates as the free acid upon acidification.

Caption: Proposed synthetic workflow for 3-(4-tetrahydropyranyl)benzoic acid.

Spectroscopic Characterization

Structural confirmation of the final compound would rely on a combination of standard spectroscopic techniques. The table below lists the expected characteristic signals.

| Technique | Expected Signals and Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, COOH), δ ~8.1-7.5 (m, 4H, Ar-H), δ ~3.9 (m, 2H, -O-CH₂-), δ ~3.4 (m, 2H, -O-CH₂-), δ ~2.9 (m, 1H, Ar-CH-), δ ~1.7 (m, 4H, -CH₂-CH₂-). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167 (C=O), δ ~145-128 (aromatic carbons), δ ~67 (-O-CH₂), δ ~42 (Ar-CH), δ ~34 (-CH₂-). |

| FT-IR (ATR) | 3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1685 cm⁻¹ (strong, C=O stretch), ~1100 cm⁻¹ (C-O stretch of ether). |

| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 205.08. |

Part 3: Rationale for Use in Drug Development

The strategic value of 3-(4-tetrahydropyranyl)benzoic acid lies in the synergistic contribution of its constituent parts to a favorable drug-like profile.

Caption: Relationship between structural features and key drug development properties.

-

Improving the ADME Profile: The THP ring is often introduced to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. Its polarity, conferred by the ether oxygen, can enhance aqueous solubility compared to an analogous cyclohexane ring, which is beneficial for formulation and absorption. Furthermore, the saturated nature of the ring can block potential sites of metabolic oxidation that might be present on other aromatic or unsaturated groups.

-

Versatility in Target Engagement: The benzoic acid group provides a well-understood anchor for binding to a multitude of protein targets. The meta-substitution pattern orients the THP group in a distinct vector space, allowing it to probe different pockets of a binding site compared to its ortho- or para-isomers. This structural diversity is critical when optimizing lead compounds. Recent research into novel benzoic acid derivatives has shown their potential as inhibitors for targets like striatal-enriched protein tyrosine phosphatase (STEP), highlighting their relevance in neurodegenerative diseases.[5]

Part 4: Potential Therapeutic Applications and Future Directions

The 3-(4-tetrahydropyranyl)benzoic acid scaffold is not tied to a single therapeutic area but rather serves as a high-potential starting point for generating diverse chemical libraries.

-

A Scaffold for Library Synthesis: The carboxylic acid can be readily converted into a vast array of amides, esters, and other functional groups. This allows for the rapid generation of a library of analogs for high-throughput screening against panels of therapeutically relevant targets, such as kinases, proteases, and G-protein coupled receptors. The discovery of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists for acute lung injury validates the exploration of the 3-position of the benzoic acid ring for potent and selective inhibitors.[6]

-

Future Research: The immediate next step is the execution of the proposed synthesis to produce a physical sample of the compound. Following structural verification, a logical progression of research would include:

-

In Vitro ADME Profiling: Assessment of aqueous solubility, permeability (e.g., using a PAMPA assay), and metabolic stability in liver microsomes.

-

Fragment-Based Screening: Use of the scaffold in biophysical screening methods (e.g., Surface Plasmon Resonance, NMR-based screening) to identify protein targets to which it binds.

-

Target-Oriented Synthesis: Based on existing knowledge of pharmacophores for specific diseases (e.g., oncology, inflammation), design and synthesize a focused library of derivatives for biological evaluation.[2][7]

-

By leveraging the favorable intrinsic properties of its constituent parts, 3-(4-tetrahydropyranyl)benzoic acid stands as a valuable and versatile building block for the next generation of small molecule therapeutics.

References

- BLDpharm. 3-(Tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)benzoic acid.

-

MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. [Link]

-

Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1239. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Volume 8, Issue 1. [Link]

-

Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5789. [Link]

-

UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

Thoreauchem. 4-(Tetrahydro-pyran-4-yl)-benzoic acid. [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2275-2281. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2275–2281. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Royal Society of Chemistry. (2015). Tetrahydropyranyl ethers: an overview. RSC Advances, 5(126), 104276-104303. [Link]

-

Sharma, N., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Li, J., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Bioorganic & Medicinal Chemistry, 129, 117918. [Link]

-

PubChem. 3-(Tetrahydrofuran-3-yloxy)benzoic acid. [Link]

-

Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

A Technical Guide to the 3-(Tetrahydro-2H-pyran-4-yl)benzoic Acid Scaffold in Medicinal Chemistry

Abstract

The 3-(tetrahydro-2H-pyran-4-yl)benzoic acid scaffold represents a confluence of two privileged structural motifs in modern medicinal chemistry. It strategically combines the favorable physicochemical properties of the tetrahydropyran (THP) ring with the versatile pharmacophoric and synthetic utility of the benzoic acid moiety. The THP ring serves as a low-lipophilicity, metabolically stable bioisostere of cyclohexane, while its embedded ether oxygen offers a valuable hydrogen bond accepting feature.[1] The benzoic acid group provides a critical anchor for engaging with biological targets through ionic or hydrogen bonding interactions and serves as a reliable attachment point for further chemical elaboration. This guide provides an in-depth analysis of the scaffold's design rationale, synthetic accessibility, key physicochemical properties, and its application in structure-activity relationship (SAR) studies, offering a comprehensive resource for researchers in drug discovery and development.

The Rationale: A Scaffold Built for Purpose

The design of a successful drug candidate is a meticulous exercise in balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The this compound core is an exemplary scaffold engineered to address these multifaceted challenges.

The Tetrahydropyran (THP) Moiety: The "Smart" Cyclohexane

For decades, the cyclohexyl group was a default choice for chemists seeking to introduce a saturated, space-filling group to occupy hydrophobic pockets in protein targets. However, its high lipophilicity often contributes to poor solubility, off-target effects, and rapid metabolic oxidation. The THP ring has emerged as a superior alternative for several key reasons:[1]

-

Reduced Lipophilicity: The replacement of a methylene (-CH2-) group with an oxygen atom significantly lowers the lipophilicity (logP) compared to its carbocyclic counterpart. This subtle change can dramatically improve aqueous solubility and reduce promiscuous binding to anti-targets.

-

Enhanced Target Interactions: The ether oxygen is not merely a passive substitution. It can act as a hydrogen bond acceptor, forming crucial interactions with polar residues (e.g., asparagine, glutamine, or backbone N-H groups) within a binding site. This provides an additional anchor point to enhance binding affinity and selectivity, an option unavailable to a simple cyclohexane ring.[2]

-

Conformational Constraint: As a conformationally restrained ether, the THP ring has a lower entropic penalty upon binding to a target compared to a more flexible linear ether, which can contribute favorably to the overall binding free energy.[1]

-

Metabolic Stability: The THP ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes than a cyclohexane ring, potentially leading to improved metabolic stability and a longer in vivo half-life.

The Benzoic Acid Moiety: The Versatile Anchor

The benzoic acid functional group is a cornerstone of medicinal chemistry, valued for its ability to mimic carboxylate-containing amino acids like aspartate and glutamate.

-

Target Engagement: At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This anion is perfectly suited to form strong ionic bonds (salt bridges) with positively charged residues such as arginine, lysine, or histidine, providing a powerful and specific anchoring interaction.

-

Synthetic Handle: The carboxylic acid is a highly versatile functional group for chemical modification. It can be readily converted into esters (as prodrugs), amides (to explore new interactions or modulate properties), or used as an attachment point for linkers in modalities like PROTACs.[3]

The Meta-Substitution Pattern: A Vector for Exploration

The choice of the meta (3-position) linkage between the THP and benzoic acid moieties is a deliberate design element. This geometry directs the THP substituent away from the primary interaction axis of the benzoic acid, allowing it to act as a vector that probes adjacent regions of a protein binding pocket. This is critical for achieving selectivity and exploring structure-activity relationships.

Synthetic Strategies and Protocols

The this compound scaffold is readily accessible through robust and scalable cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-C bond between the two rings, leading to two key building blocks: a halogenated benzoic acid derivative and a boronic acid or ester of tetrahydropyran. This strategy is efficient and allows for modular assembly, where either fragment can be modified independently.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergence of Structure and Function: A Technical Guide to Tetrahydropyran-Functionalized Benzoic Acids in Modern Drug Discovery

Introduction: Building on Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the synthesis, properties, and therapeutic potential of a compelling, yet underexplored, class of hybrid molecules: tetrahydropyran-functionalized benzoic acids. Both the tetrahydropyran (THP) ring and the benzoic acid moiety are considered "privileged structures" in drug discovery, each conferring distinct and advantageous properties to a molecule.

The tetrahydropyran ring, a saturated six-membered ether, is increasingly utilized as a bioisostere for cyclohexyl and other lipophilic groups.[1] Its inclusion can enhance aqueous solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor (the ether oxygen) without adding ionizable groups.[1] This often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles, mitigating risks of poor pharmacokinetics that can derail promising drug candidates.[2][3] The conformational rigidity of the THP ring can also pre-organize substituents in a favorable orientation for target binding, reducing the entropic penalty upon binding.[1]

On the other hand, the benzoic acid scaffold is a venerable pharmacophore found in a vast array of therapeutic agents, from anti-inflammatory drugs like aspirin to diuretics and anticancer agents.[4] The carboxylic acid group is a versatile functional handle that can participate in crucial hydrogen bonding and ionic interactions with biological targets.[5] Furthermore, the aromatic ring can be readily functionalized to fine-tune electronic and steric properties, enabling extensive structure-activity relationship (SAR) studies.[6]

This guide provides a comprehensive overview of the strategic rationale for combining these two powerful moieties. We will explore robust synthetic methodologies, delve into the anticipated physicochemical properties and SAR, and discuss the potential therapeutic applications of this promising class of compounds.

Synthetic Strategies: Convergent Routes to Tetrahydropyran-Functionalized Benzoic Acids

A robust and versatile synthetic strategy is paramount for exploring the chemical space of tetrahydropyran-functionalized benzoic acids. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and modular method for this purpose, allowing for the convergent synthesis of a wide range of analogs.[7][8] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

In the context of our target molecules, this translates to the coupling of a tetrahydropyran-containing boronic acid or ester with a suitably substituted bromobenzoic acid derivative. This approach allows for the independent synthesis and modification of both halves of the molecule before their final assembly, which is highly advantageous for building a library of compounds for SAR studies.

Caption: Synthetic workflow for tetrahydropyran-functionalized benzoic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the synthesis of a 4-(tetrahydropyran-4-yl)benzoic acid derivative.

Materials:

-

Substituted 4-bromobenzoic acid (1.0 mmol, 1.0 equiv)

-

Tetrahydropyran-4-yl-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 4-bromobenzoic acid (1.0 mmol), tetrahydropyran-4-yl-boronic acid pinacol ester (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydropyran-functionalized benzoic acid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

-

Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base and Solvent System: The aqueous base (potassium carbonate) is essential for the transmetalation step of the Suzuki coupling. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring the removal of residual starting materials, catalyst, and byproducts.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The physicochemical properties of tetrahydropyran-functionalized benzoic acids are a composite of their constituent parts. The interplay between the hydrophilic carboxylic acid and the moderately polar, non-ionizable tetrahydropyran ring governs the overall ADME profile of the molecule.

Table 1: Predicted Physicochemical Properties of a Hypothetical Tetrahydropyran-Functionalized Benzoic Acid Series

| R | Molecular Weight | cLogP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |

| H | 206.23 | 1.85 | 57.53 | 1 | 3 |

| 2-F | 224.22 | 2.01 | 57.53 | 1 | 3 |

| 3-Cl | 240.67 | 2.56 | 57.53 | 1 | 3 |

| 4-OCH₃ | 236.25 | 1.78 | 66.76 | 1 | 4 |

Note: These values are calculated predictions and should be experimentally verified.

Structure-Activity Relationships (SAR): A Predictive Framework

A systematic exploration of the SAR is crucial for optimizing the biological activity of this class of compounds. The modular synthesis allows for independent variation of three key structural features: the substitution pattern on the benzoic acid ring, the position of the tetrahydropyran ring, and the substitution on the tetrahydropyran ring itself.

Caption: Potential inhibition of the COX pathway by tetrahydropyran-functionalized benzoic acids.

A tetrahydropyran-functionalized benzoic acid could potentially bind to the active site of COX enzymes, with the carboxylic acid moiety chelating the key active site residues, similar to other NSAIDs. The THP ring could then occupy a hydrophobic channel in the enzyme, with its ether oxygen potentially forming an additional hydrogen bond, leading to enhanced potency and/or selectivity. The improved ADME properties conferred by the THP ring could also translate to a better safety profile, for instance, by reducing gastrointestinal side effects associated with traditional NSAIDs.

Beyond inflammation, the versatility of the benzoic acid scaffold suggests potential applications in oncology, neurology, and infectious diseases, depending on the specific substitution patterns explored.

Conclusion and Future Directions

Tetrahydropyran-functionalized benzoic acids represent a promising, yet largely untapped, area for drug discovery. The strategic combination of these two privileged scaffolds offers a compelling avenue for the development of novel therapeutics with potentially superior pharmacological profiles. The synthetic accessibility of these compounds via robust methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries for biological screening.

Future research should focus on the systematic synthesis and in vitro screening of these compounds against a variety of biological targets. The establishment of clear SAR will be crucial for guiding lead optimization efforts. Furthermore, detailed in vivo pharmacokinetic and pharmacodynamic studies will be necessary to validate the therapeutic potential of this exciting class of molecules. As our understanding of the interplay between these two powerful pharmacophores grows, so too will the opportunities for developing the next generation of innovative medicines.

References

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Typical experimental procedure for Suzuki coupling of aryl halides and aryl boronic acids. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2014). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (2005). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved February 15, 2026, from [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Academia.edu. Retrieved February 15, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2014). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (2023). CSIR-NIScPR. Retrieved February 15, 2026, from [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Academia.edu. Retrieved February 15, 2026, from [Link]

-

Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. (2017). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (2010). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. (2013). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties [academia.edu]

- 4. preprints.org [preprints.org]

- 5. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Introduction of Tetrahydropyran (THP) Moieties to Arenes via Grignard Chemistries

[1]

Abstract

The tetrahydropyran (THP) ring is a privileged pharmacophore in modern drug discovery, often utilized as a bioisostere for cyclohexane or phenyl rings to improve aqueous solubility (

Part 1: The Strategic Landscape

The choice between building the ring (Method A) and coupling the ring (Method B) depends heavily on the electronic nature of the arene and the tolerance for multi-step sequences.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Part 2: Method A — Nucleophilic Addition-Elimination-Reduction

The "Classical" Route

This method is the industry standard for scalability and reliability. It involves the addition of an aryl Grignard to tetrahydropyran-4-one, yielding a tertiary alcohol. This alcohol is subsequently dehydrated and hydrogenated to afford the saturated 4-aryl-THP.

Phase 1: Grignard Generation and Nucleophilic Addition

Reagents:

-

Aryl Bromide (Ar-Br): 1.0 equiv

-

Magnesium turnings: 1.2 equiv

-

Tetrahydropyran-4-one: 1.1 equiv

-

Solvent: Anhydrous THF (stabilizer-free)

-

Initiator: Iodine (

) crystal or DIBAL-H (drops)

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

flow. Add Mg turnings and a single crystal of -

Initiation: Add enough THF to cover the Mg. Add 5% of the Ar-Br solution. Wait for the exotherm and disappearance of the iodine color (clear/grey solution indicates initiation).

-

Expert Insight: If initiation fails, add 2 drops of DIBAL-H (1M in toluene). This acts as a radical scavenger and surface activator, often superior to iodine for electron-rich arenes.

-

-

Grignard Formation: Dropwise add the remaining Ar-Br/THF solution. Maintain a gentle reflux via addition rate. Once added, reflux for 1 hour. Cool to 0°C.[1]

-

Titration (Critical): Before proceeding, titrate the Grignard reagent using Knochel’s method (LiCl/Iodine) to determine precise molarity. This prevents over-addition of the ketone and simplifies purification.

-

Addition: Add tetrahydropyran-4-one (dissolved in minimal THF) dropwise at 0°C.

-

Note: For sterically hindered Grignards, allow the mixture to warm to RT or reflux after addition to drive conversion.

-

-

Workup: Quench with saturated aqueous

at 0°C. Extract with EtOAc. The product is the 4-aryl-tetrahydropyran-4-ol .

Phase 2: Dehydration and Reduction

The tertiary alcohol is rarely the final target. To obtain the saturated ring:

-

Dehydration: Reflux the crude alcohol in Toluene with catalytic

-TsOH (10 mol%) using a Dean-Stark trap.-

Target: 4-aryl-3,6-dihydro-2H-pyran (The alkene).

-

-

Hydrogenation: Dissolve the alkene in MeOH/EtOAc (1:1). Add 10 wt% Pd/C. Stir under

balloon (1 atm) overnight. Filter through Celite.

Part 3: Method B — Iron-Catalyzed Cross-Coupling

The "Modern" Route

Direct coupling of secondary alkyl halides (like 4-chlorotetrahydropyran) with Grignard reagents is historically difficult due to competing

Mechanism of Action

Unlike Pd/Ni cycles, the Fe cycle involves low-valent ferrate species (likely

Figure 2: Simplified catalytic cycle for Iron-catalyzed Kumada-type coupling.

Detailed Protocol

Reagents:

-

Aryl Grignard (ArMgBr): 1.2 – 1.5 equiv (Prepared as above or commercial)

-

4-Chlorotetrahydropyran: 1.0 equiv

-

Catalyst: Fe(acac)

(5 mol%)[2] -

Ligand/Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10-20 mol%) or HMDS.

-

Solvent: THF (Strictly anhydrous).[3]

Step-by-Step:

-

Catalyst Setup: In a glovebox or under strict Argon line, charge a Schlenk flask with Fe(acac)

(5 mol%) and the 4-chlorotetrahydropyran (1.0 equiv). -

Solvation: Add anhydrous THF and TMEDA (20 mol%). The solution typically turns red/orange. Cool to 0°C.[1]

-

Controlled Addition (The "Slow-Drip"):

-

Critical: The Grignard reagent must be added slowly to the catalyst/halide mixture. Rapid addition promotes homocoupling of the Grignard (Ar-Ar).

-

Use a syringe pump to add the ArMgBr solution over 30–60 minutes at 0°C.

-

-

Reaction: The color will shift to dark brown/black (active ferrate species). Stir at 0°C for 30 mins, then warm to RT.

-

Quench: Carefully quench with 1M HCl (aqueous).

-

Note: Acidic quench helps solubilize iron salts, preventing emulsion during extraction.

-

-

Purification: Extract with ether. Wash with brine. Flash chromatography (usually non-polar, Hexanes/EtOAc) yields the 4-aryl-THP directly.

Part 4: Data Summary & Troubleshooting

Yield Comparison by Sterics

| Arene Type | Method A (Ketone) Yield | Method B (Fe-Coupling) Yield | Notes |

| Phenyl (Unsubstituted) | 85-92% | 75-80% | Method A is superior for simple systems. |

| Ortho-Substituted | 60-70% | 40-55% | Sterics hinder Fe-catalysis significantly. |

| Electron Deficient | 80% | 85% | Fe-catalysis works well with electron-poor Grignards. |

| Heteroaryl (Pyridine) | 50-60% | 70% | Method B preferred; avoids N-complexation issues. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Grignard won't initiate | Mg surface passivated | Use "Dry Stir" method (stir Mg dry under Ar for 2h) or add DIBAL-H drops. |

| Low Yield (Method B) | Homocoupling (Ar-Ar) | Addition of Grignard was too fast. Use syringe pump. Increase TMEDA loading. |

| Temperature too high | Keep reaction at 0°C strictly. Ensure halide is secondary (Cl preferred over Br for Fe-catalysis). | |

| Incomplete Dehydration (Method A) | Stable tertiary alcohol | Switch from pTsOH to |

References

-

BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one. BenchChem. Link

-

Knochel, P., et al. (2006).[5] Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. University of Munich Thesis. Link

-

Nakamura, M., et al. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society. Link

-

Fürstner, A., et al. (2002).[6] Iron-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

-

Organic Chemistry Portal. (2023). Kumada Coupling. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Kumada Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Tetrahydropyran Functionalization

Welcome to the technical support center for troubleshooting catalyst poisoning during tetrahydropyran (THP) functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalytic issues encountered in the synthesis, modification, and deprotection of THP-containing molecules. Our approach is rooted in explaining the causal mechanisms behind catalyst deactivation to empower you with effective, field-proven solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My reaction has stalled or is showing unexpectedly low conversion.

Q: My THP protection/deprotection reaction, which typically runs to completion, has stalled. What are the likely causes related to catalyst poisoning?

A: A stalled or incomplete reaction is a classic symptom of catalyst deactivation. The primary mechanism is often the chemical poisoning of active sites, where impurities or even reactants/products bind strongly to the catalyst, rendering it inactive.[1][2]

Probable Causes & Diagnostic Steps:

-

Sulfur Contamination (Especially for Metal Catalysts like Pd, Pt, Ni): Sulfur compounds are notorious poisons for transition metal catalysts, even at parts-per-billion (ppb) levels.[3][4] They strongly chemisorb to metal surfaces, blocking active sites.[4]

-

Diagnosis: Analyze all starting materials, reagents, and solvents for sulfur content. Common sources include thiol (-SH) or thioether (-S-) functional groups within your substrate, or impurities in solvents.

-

Solution:

-

Purify starting materials via chromatography, distillation, or recrystallization.

-

Utilize high-purity, sulfur-free solvents.

-

Implement a "poison trap" or guard bed upstream of your catalytic reactor to remove sulfur impurities before they reach the main catalyst bed.[5]

-

-

-

Nitrogen-Containing Heterocycles (Lewis Base Poisoning): Many organic molecules, particularly those used in pharmaceutical synthesis, contain nitrogen heterocycles (e.g., pyridine, quinoline, imidazoles). These compounds are Lewis bases and can coordinate strongly to the active sites of both Lewis acid and transition metal catalysts, effectively titrating the catalyst out of the reaction.[1][6][7]

-

Diagnosis: Review your substrate and reagent structures. If they contain basic nitrogen atoms, this is a highly probable cause. The effect is often stoichiometric; a mole of a strong nitrogen base can deactivate a mole of catalyst active sites.

-

Solution:

-

Increase the catalyst loading to overcome the stoichiometric poisoning. This is often a practical first step.

-

Temporarily protect the nitrogen heterocycle if the reaction chemistry allows.

-

Switch to a catalyst known to be more tolerant to nitrogen-containing compounds. For instance, some bimetallic catalysts show enhanced resistance.[4]

-

-

-

Water or Oxygen (for Air-Sensitive Catalysts): For reactions employing air- or moisture-sensitive catalysts, such as Ziegler-Natta or certain organometallic complexes, improper inert atmosphere techniques can lead to rapid deactivation.[1] Water can hydrolyze active species, while oxygen can cause irreversible oxidation.

-

Diagnosis: Review your experimental setup. Ensure all glassware was properly dried, solvents were rigorously degassed and dried, and a positive pressure of an inert gas (Argon or Nitrogen) was maintained throughout.

-

Solution: Refine your inert atmosphere techniques. Use a glovebox for catalyst handling and ensure solvents are passed through a purification system or freshly distilled from an appropriate drying agent.

-

-

Coke/Fouling (Especially for Solid Acid Catalysts): In reactions run at elevated temperatures, organic molecules can decompose on the surface of solid acid catalysts (e.g., zeolites, acidic resins) to form carbonaceous deposits, or "coke".[5][8] This physically blocks the pores and active sites of the catalyst.[4]

-

Diagnosis: A visual inspection of the recovered catalyst may reveal a color change (typically darkening or blackening). Post-reaction characterization using techniques like Temperature Programmed Oxidation (TPO) can quantify the amount of coke.

-

Solution: See the Experimental Protocols section for a detailed catalyst regeneration procedure via calcination to burn off coke deposits.[9]

-

Issue 2: My reaction is showing poor or altered product selectivity.

Q: My catalytic reaction is working, but I am getting a different ratio of products than expected. Could this be due to poisoning?

A: Yes, a change in product selectivity is a more subtle indicator of catalyst poisoning. This occurs when a poison does not deactivate all active sites uniformly. Instead, it may selectively block the sites responsible for forming the desired product, allowing alternative reaction pathways to dominate.[4]

Probable Causes & Diagnostic Steps:

-

Selective Site Blocking: A poison molecule may have a higher affinity for the specific type of active site that generates your desired product. For example, sites located at crystal edges or corners, which are often highly active, can be preferentially poisoned.

-

Diagnosis: This can be difficult to diagnose without advanced surface science techniques. However, if you observe a consistent shift in selectivity that correlates with a suspected impurity, this is a strong indicator.

-

Solution:

-

Reaction Condition Optimization: Systematically adjust reaction parameters like temperature, pressure, or reactant concentrations. Sometimes, altering these conditions can change the relative rates of the desired and undesired reactions, partially compensating for the selective poisoning.[4]

-

Switch Catalyst Support: The support material can influence a catalyst's susceptibility to poisoning. For example, ceria-based supports can trap sulfur species, protecting the active metal.[4]

-

Intentional Poisoning (Advanced): In some cases, controlled poisoning is used to improve selectivity by shutting down pathways that lead to over-reaction or byproducts. The Lindlar catalyst, where palladium is intentionally poisoned with lead acetate, is a classic example.[1]

-

-

-

Change in Acid/Base Properties (for Bifunctional Catalysts): If your catalyst has both acidic and metallic sites, a poison might only affect one type. For example, an amine could neutralize the acid sites on a zeolite without affecting metal sites, thus eliminating any acid-catalyzed side reactions.

-

Diagnosis: Test the effect of intentionally adding a small amount of a known acid-site poison (like pyridine) or a metal-site poison (like a thiol). If the selectivity shifts in the same way as your problem reaction, you have identified the type of site being affected.

-

Solution: Choose a catalyst with a different balance of acid/metal sites or pretreat your feedstock to remove the specific class of poison identified.

-

Visual Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing and addressing catalyst deactivation.

Caption: General workflow for troubleshooting catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in organic synthesis? A: Common poisons include compounds containing sulfur (thiols, sulfides, sulfoxides), nitrogen (amines, pyridines, nitriles), phosphorus (phosphines, phosphates), halides, and carbon monoxide.[1][5] Heavy metals like lead or mercury can also cause deactivation.[5] Even seemingly innocuous molecules like water or by-products from the reaction itself can act as poisons for certain catalytic systems.[1]

Q2: Is catalyst poisoning always irreversible? A: Not always. Poisoning can be reversible or irreversible.[10]

-

Reversible Poisoning: Occurs when the poison is weakly adsorbed to the active sites. The poison can often be removed by stopping the feed of the poison or by a mild treatment, such as purging with an inert gas at a slightly elevated temperature.

-

Irreversible Poisoning: Involves strong chemical bond formation (chemisorption) between the poison and the active site.[4] This is common with sulfur on precious metals.[11] Regeneration in these cases requires more aggressive chemical or thermal treatment and is sometimes not possible, necessitating catalyst replacement.[12]

Q3: How can I choose a catalyst that is more resistant to poisoning? A: Catalyst tolerance can be enhanced through several strategies:

-

Bimetallic Catalysts: Combining two different metals can alter the electronic properties of the active site, reducing its affinity for poisons.[4]

-

Catalyst Supports: The support can play an active role. For example, adding basic sites to a support can help neutralize acidic poisons, while certain oxides can trap poisons like sulfur.[4]

-

Metal Sulfide Catalysts: For some reactions, catalysts based on metal sulfides (e.g., MoS₂) are inherently resistant to sulfur poisoning because their active sites are already sulfided.[4]

Q4: Can the tetrahydropyran (THP) group itself or its precursor, 3,4-dihydro-2H-pyran (DHP), poison a catalyst? A: Generally, THP and DHP are not considered strong catalyst poisons for most systems. However, under certain conditions, such as high temperatures on a highly acidic catalyst, DHP could potentially polymerize or decompose to form carbonaceous deposits (coke) that foul the catalyst surface.[8] Additionally, the oxygen atom in the THP ring is a Lewis base, but its affinity for catalyst sites is much weaker than that of nitrogen or sulfur compounds and typically does not cause significant inhibition.[7]

Mechanism of Poisoning: Sulfur on a Palladium Surface

The diagram below illustrates how a sulfur-containing molecule, such as a thiol (R-SH), can poison a palladium catalyst, which is commonly used in hydrogenation and cross-coupling reactions.

Caption: Mechanism of irreversible poisoning by a sulfur compound.

Experimental Protocols

Protocol 1: Regeneration of a Coked Solid Acid Catalyst via Calcination

This protocol is for regenerating solid acid catalysts (e.g., zeolites, silica-alumina) that have been deactivated by coke formation.

Safety Note: This procedure involves high temperatures and the potential release of combustion products. It must be performed in a well-ventilated furnace, preferably located inside a fume hood.

-

Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like acetone) to remove any residual reactants and products. Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100 °C) until constant weight.

-

Purge with Inert Gas: Place the dried, spent catalyst in a ceramic crucible and place it in a tube furnace. Begin purging the system with a slow, steady flow of an inert gas (e.g., Nitrogen) at a rate of approximately 50-100 mL/min.

-

Temperature Ramp (Inert): While maintaining the inert gas flow, slowly ramp the temperature of the furnace to the target calcination temperature. A typical ramp rate is 2-5 °C/min. The final temperature is often between 450-550 °C, but you should consult the catalyst manufacturer's specifications to avoid thermal degradation.[9]

-

Oxidative Treatment (Coke Removal): Once the target temperature is reached and stable, switch the gas flow from pure inert gas to a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). This controlled introduction of oxygen prevents a rapid, uncontrolled combustion of the coke, which could generate hot spots and damage the catalyst structure.[9]

-

Hold at Temperature: Maintain the catalyst under the dilute oxygen flow at the target temperature for 4-8 hours. The exact time depends on the amount of coke. The off-gas can be monitored by mass spectrometry for CO₂ to determine when the coke burnout is complete.

-

Cool Down: After the hold period, switch the gas flow back to pure inert gas. Turn off the furnace and allow the catalyst to cool slowly to room temperature under the inert atmosphere.

-

Storage: Once cooled, the regenerated catalyst should be stored in a desiccator to prevent re-adsorption of atmospheric moisture.

| Parameter | Recommended Value | Rationale |

| Purge Gas | Nitrogen or Argon | Prevents uncontrolled oxidation during heat-up. |

| Ramp Rate | 2-5 °C/min | Prevents thermal shock to the catalyst structure. |

| Calcination Temp. | 450-550 °C | High enough to combust coke but below the catalyst's sintering temperature. |

| Oxidizing Gas | 2-5% O₂ in N₂ | Controls the rate of combustion to avoid damaging hot spots.[9] |

| Hold Time | 4-8 hours | Ensures complete removal of carbonaceous deposits. |

Protocol 2: Low-Temperature Regeneration of a Sulfur-Poisoned Platinum Catalyst

This protocol is a conceptual adaptation of methods for regenerating Pt-based catalysts poisoned by sulfur, which may be applicable in certain fine chemical synthesis scenarios. It uses a reactive gas (ammonia) at a lower temperature than calcination.[13]

-

System Purge: After the reaction, stop the reactant flow and purge the system with an inert gas (e.g., Nitrogen) at a moderately elevated temperature (e.g., 200 °C) to remove any physisorbed species.

-

Ammonia Exposure: While maintaining the temperature at 200 °C, introduce a flow of ammonia (NH₃) gas over the poisoned catalyst. The ammonia reacts with the adsorbed sulfur oxides (SOx) to form surface ammonium sulfates and bisulfates.[13]

-

Thermal Decomposition: After a period of ammonia exposure (e.g., 1-2 hours), stop the ammonia flow and begin to slowly ramp the temperature up to ~350-400 °C under an inert gas flow. During this ramp, the ammonium sulfate species decompose, releasing NH₃ and SO₂ and regenerating the platinum active sites.[13]

-

Cool and Store: Allow the catalyst to cool to room temperature under an inert atmosphere before reuse or storage.

References

-

Catalyst poisoning. In: Wikipedia. Accessed February 15, 2026. [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Accessed February 15, 2026. [Link]

-

How to Prevent Catalyst Poisoning at the Industrial Scale. Matmatch. Published April 23, 2024. [Link]

- Lauwers M, Vangeel T, De Geyter S, et al. Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. 2023;11(24):8899-8909. doi:10.1021/acssuschemeng.3c01357

- Beier R, Mundy BP. A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Synthetic Communications. 1979;9(4):271-273. doi:10.1080/00397917908064151

- Fischer F, Walkowiak J, Sandleben A, et al. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. 2023;145(35):19320-19327. doi:10.1021/jacs.3c06311

- Gandelman M, et al. Nitrogen Lewis acids unveiled. C&EN Global Enterprise. 2017;95(9):11. doi:10.1021/cen-09509-scicon002

-

Poisoning and deactivation of palladium catalysts. ResearchGate. Accessed February 15, 2026. [Link]

- Maiti G, Roy SC. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. 1996;61(17):6038-6039. doi:10.1021/jo960790x

- Gandelman M, et al. Nitrogen Lewis Acids. Journal of the American Chemical Society. 2017;139(11):4062-4067. doi:10.1021/jacs.6b12360

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. Accessed February 15, 2026. [Link]

-

Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. Accessed February 15, 2026. [Link]

-

Nitrogen Lewis Acids. Tulchinsky Group, The Hebrew University of Jerusalem. Accessed February 15, 2026. [Link]

-

THP group for protecting alcohols. The Organic Chemistry Tutor. YouTube. Published January 8, 2019. [Link]

-

Catalyst Poisoning: Palladium & Platinum. StudySmarter. Accessed February 15, 2026. [Link]

- van Santen RA, et al. Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. ACS Catalysis. 2018;8(11):10536-10547. doi:10.

-

Tetrahydropyran synthesis. Organic Chemistry Portal. Accessed February 15, 2026. [Link]

- Protsenko A, et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. 2010;132(10):3439-3456. doi:10.1021/ja909237k

- Li H, et al. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. 2020;5(25):15433-15443. doi:10.1021/acsomega.0c01824

-

Troubleshooting of Catalytic Reactors. Slideshare. Accessed February 15, 2026. [Link]

-

Catalyst regeneration. ECMA. Accessed February 15, 2026. [Link]

- Diao T, et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. 2016;535(7612):373-378. doi:10.

- Smith MW, et al. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. 2024;26(3):614-619. doi:10.1021/acs.orglett.3c04207

- Al-megren H, et al. Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. 2022;4(2):1-7.

- White MC, et al. Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Journal of the American Chemical Society. 2011;133(43):17482-17493. doi:10.1021/ja207267q

-

Lewis acid catalysis. In: Wikipedia. Accessed February 15, 2026. [Link]

- Harold MP, et al. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. Catalysis Science & Technology. 2014;4(10):3537-3551. doi:10.1039/C4CY00516A

- Weckhuysen BM, et al. Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Journal of Catalysis. 2021;404:816-829. doi:10.1016/j.

- Walker TW, et al. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. 2020;22(18):6033-6048. doi:10.1039/D0GC01910A

-

Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Vincent Eijsvoogel. YouTube. Published December 2, 2020. [Link]

- Ciriminna R, et al. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. 2016;12:1253-1260. doi:10.3762/bjoc.12.118

Sources

- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 8. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]

- 9. chemistryjournal.net [chemistryjournal.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Catalyst regeneration [catalystseurope.org]

- 13. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Recrystallization of 3-(tetrahydro-2H-pyran-4-yl)benzoic acid

Welcome to the technical support guide for the purification of 3-(tetrahydro-2H-pyran-4-yl)benzoic acid via recrystallization. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during the experimental workflow. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification process with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal recrystallization solvent is one where the target compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the cornerstone of the technique, allowing for the dissolution of the compound in a minimal amount of hot solvent and subsequent precipitation of pure crystals upon cooling.

Key properties for an ideal solvent include:

-

Solubility Gradient: The solubility of this compound should increase significantly with temperature.[2][3]

-

Inertness: The solvent must not react chemically with the compound.[2][4]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2]

-

Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[5]

-

Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals post-filtration.[2][4]

-

Safety: The solvent should have a low toxicity and flammability profile.[4][5]

Q2: How does the tetrahydropyran (THP) group affect solvent choice compared to standard benzoic acid?

The structure of this compound is amphiphilic, containing a polar carboxylic acid group and a largely non-polar region comprising the benzene ring and the saturated tetrahydropyran ring. Compared to benzoic acid, the bulky, non-polar THP substituent decreases the overall polarity of the molecule.

This has two main implications for solvent selection:

-

Decreased Solubility in Polar Solvents: Its solubility in highly polar solvents like water will be lower than that of benzoic acid. While water is an excellent solvent for recrystallizing benzoic acid[1][3][6], a significantly larger volume may be required for the THP derivative, or a co-solvent may be necessary.

-

Increased Solubility in Organic Solvents: The compound will show greater solubility in solvents of intermediate to low polarity, such as toluene, ethyl acetate, or mixtures containing alkanes like hexane or heptane.

Therefore, while principles from benzoic acid recrystallization are applicable[1][3][7], solvent systems often need to be adjusted towards slightly less polar compositions. Mixed solvent systems are particularly effective for this compound.

Q3: What is a mixed solvent system and why is it useful for this compound?

A mixed solvent system, or solvent-antisolvent system, uses two miscible solvents with different polarities.[5] One solvent (the "solvent") readily dissolves the compound at all temperatures, while the other (the "antisolvent") dissolves it poorly or not at all.

This approach is highly effective for this compound. A typical procedure involves dissolving the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone, ethyl acetate) in which it is highly soluble. Then, the "poor" solvent or antisolvent (e.g., water, hexane, heptane) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Upon slow cooling, the slight excess of antisolvent drastically reduces the compound's solubility, promoting the formation of pure crystals. This method offers fine control over the saturation point, which is often difficult to achieve with a single solvent.[8]

Q4: What does it mean if my compound "oils out" and how can I prevent it?

"Oiling out" occurs when the solid compound melts and separates as a liquid phase instead of dissolving in the hot solvent, or when a supersaturated solution precipitates as a liquid oil upon cooling.[9][10] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.

Common Causes and Prevention Strategies:

-

Solvent Boiling Point is Too High: If the solvent's boiling point is above the compound's melting point, the compound will melt before it has a chance to dissolve.

-

Solution: Choose a solvent with a lower boiling point.

-

-

Insufficient Solvent Volume: The concentration of the solute in the hot solution is too high, causing it to separate as an oil.

-

Solution: Add more hot solvent until the oil fully dissolves.[9]

-

-

Cooling Rate is Too Fast: Rapid cooling can cause the solution to become highly supersaturated, favoring the formation of an oil over an ordered crystal lattice.

Solvent Selection Data

The table below summarizes potential solvents for the recrystallization of this compound. The ideal choice often requires empirical testing with small quantities.

| Solvent System | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability & Rationale |

| Single Solvents | |||

| Water | 100 | 80.1 | Excellent for benzoic acid, but the THP derivative may have low solubility, requiring large volumes. Good for final product purity if successful.[11] |

| Toluene | 111 | 2.4 | A good non-polar option. The aromatic nature can help dissolve the benzene ring, while the THP group is also soluble. |

| Ethyl Acetate | 77 | 6.0 | A medium-polarity solvent that is likely to dissolve the compound well. Often used in a mixed system with an antisolvent.[12] |

| Mixed Solvents | |||

| Ethanol / Water | 78-100 | Variable | A highly versatile and common system for carboxylic acids.[1] Dissolve in hot ethanol, add hot water as the antisolvent. |

| Acetone / Hexane | 56-69 | Variable | Good for compounds with intermediate polarity. Dissolve in hot acetone, add hexane as the antisolvent. |

| Ethyl Acetate / Hexane | 69-77 | Variable | A classic combination.[8][11] Dissolve in hot ethyl acetate and add hexane as the antisolvent. |

Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol provides a step-by-step methodology for a robust starting point.

-

Dissolution:

-

Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.

-

On a hot plate, add a minimal volume of ethanol (~3-5 mL) and heat the mixture to a gentle boil while stirring.

-

Continue adding ethanol dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.[12][13]

-

-

Hot Filtration (Optional):

-

If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

-

Pre-heat a funnel (short-stemmed or powder funnel) and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step minimizes premature crystallization.[14]

-

-

Inducing Crystallization:

-

Heat water in a separate beaker to boiling.

-

To the hot, clear ethanolic solution of your compound, add the hot water dropwise with swirling until the solution remains faintly cloudy (turbid).

-

Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

-

Crystal Growth:

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.[15]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[10][12]

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

-

Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

-

Transfer the crystals to a watch glass and allow them to air-dry completely. The purity can be assessed by taking a melting point.

-

Troubleshooting Guide

Issue: No crystals form after cooling.

Caption: Troubleshooting flowchart for crystallization failure.

-

Explanation: If crystals do not form, the solution may not be sufficiently saturated, or it may be supersaturated, requiring a nucleation event to begin crystallization.[9]

-

Solutions:

-

Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[9] Gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool it again.

-

Induce Nucleation: A supersaturated solution needs a starting point for crystal growth.

-

Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.[6][9]

-

Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[9]

-

-

Add an Antisolvent: If you are using a single-solvent system, you can carefully add a miscible antisolvent to reduce the compound's solubility and force crystallization.[8]

-

Issue: The yield of recovered crystals is very low.

-

Possible Cause 1: Too much solvent was used. Even in the cold, some compound will remain dissolved. Using a large excess of solvent will magnify this loss.

-

Solution: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.

-

-

Possible Cause 2: Premature crystallization during hot filtration. If the solution cools during filtration, the product will crystallize on the filter paper along with the impurities.

-

Solution: Use a pre-heated funnel and receiving flask, and perform the filtration as quickly as possible. If crystals do form, you can try washing the filter paper with a small amount of fresh hot solvent to redissolve the product.

-

-

Possible Cause 3: Incomplete cooling. The solubility of the compound, while low, is not zero at room temperature.

-

Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation before filtration.[10]

-

Issue: The final crystals are colored or appear impure.

-

Possible Cause 1: Rapid crystallization. Cooling the solution too quickly can cause impurities to become trapped within the growing crystal lattice.

-

Solution: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Insulating the flask can help.

-

-

Possible Cause 2: The chosen solvent is not effective. The solvent may not be good at discriminating between the product and a specific impurity.

-